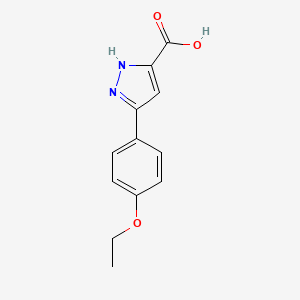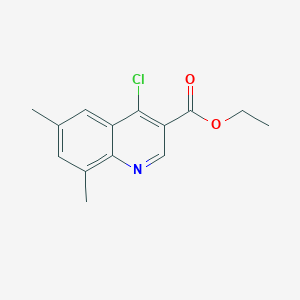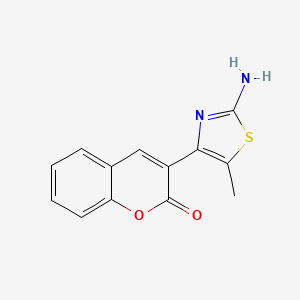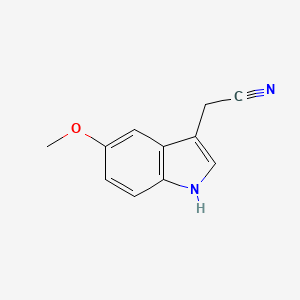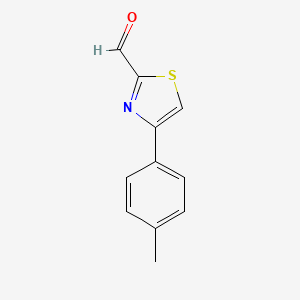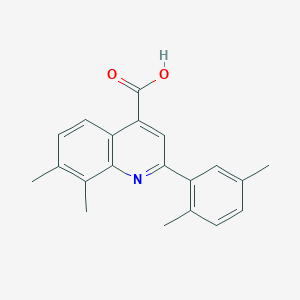
4-(二甲基氨基)苯甲脒
描述
4-(Dimethylamino)benzimidamide: is an organic compound with the molecular formula C9H13N3 It is a derivative of benzimidamide, where a dimethylamino group is attached to the benzene ring
科学研究应用
4-(Dimethylamino)benzimidamide has several scientific research applications, including:
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a fluorescent probe due to its ability to form charge-transfer complexes.
- Used in the development of biochemical assays and diagnostic tests.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Studied as a potential drug candidate for various diseases.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
Similar compounds such as 4-(dimethylamino)benzoic acid have been found to interact with replicase polyprotein 1ab and orf1a polyprotein in sars-cov
Mode of Action
Benzimidazole derivatives are known for their electron-rich environment, structural features, and binding potency with various therapeutic targets . These properties may contribute to the interaction of 4-(Dimethylamino)benzimidamide with its targets, leading to changes at the molecular level.
Biochemical Pathways
It’s known that changes in the activity of enzymes can alter the flux of metabolites through metabolic pathways . As 4-(Dimethylamino)benzimidamide interacts with its targets, it may influence these pathways and their downstream effects.
Pharmacokinetics
The molecular weight of 4-(dimethylamino)benzimidamide is 1491897 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Benzimidazole derivatives are known to exhibit a broad spectrum of biological activity, including antimicrobial, antifungal, analgesics, anti-diabetic, and anticancer agents
Action Environment
For instance, the safety data sheet for 4-(Dimethylamino)benzaldehyde suggests that spillage and fire water can cause pollution of watercourses , indicating that environmental factors can influence the compound’s action.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)benzimidamide typically involves the reaction of 4-(Dimethylamino)benzaldehyde with ammonia or an amine under specific conditions. One common method is the condensation reaction between 4-(Dimethylamino)benzaldehyde and ammonium acetate in the presence of a catalyst such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the imidamide structure.
Industrial Production Methods: Industrial production of 4-(Dimethylamino)benzimidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product quality.
化学反应分析
Types of Reactions: 4-(Dimethylamino)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other electrophiles.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of 4-(Dimethylamino)benzimidamide, used in similar applications.
4-(Dimethylamino)benzoic acid: Another related compound with different functional groups, used in various chemical and biological studies.
4-(Dimethylamino)benzylamine: A compound with similar structural features, used in organic synthesis and research.
Uniqueness: 4-(Dimethylamino)benzimidamide is unique due to its specific combination of functional groups, which confer distinct electronic and chemical properties. This makes it particularly useful in applications requiring charge-transfer interactions and specific binding affinities. Its versatility in undergoing various chemical reactions also adds to its uniqueness compared to similar compounds.
属性
IUPAC Name |
4-(dimethylamino)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12(2)8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJCKJBROOJCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390959 | |
| Record name | 4-(Dimethylamino)benzimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55978-60-4 | |
| Record name | 4-(Dimethylamino)benzimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(Dimethylamino)benzimidamide in the synthesis of novel antimicrobial and anticancer agents?
A1: 4-(Dimethylamino)benzimidamide serves as a crucial starting material in the synthesis of N5-(2-substituted benzylidene)-N2,N2-dimethyl-N4-phenyl pyrimidine-2,4,5-triamine derivatives. [, ] These derivatives, characterized using IR, 1H NMR, and Mass spectral analyses, have shown promising antimicrobial and anticancer activities. [, ] Specifically, they were tested against a range of gram-positive and gram-negative bacteria, as well as fungi, demonstrating significant growth inhibition. [] Furthermore, in silico modeling and in vitro studies revealed their potential as anticancer agents, particularly against HeLa cell lines, with some derivatives exhibiting comparable activity to Cisplatin. []
Q2: How does the structure of the synthesized compounds relate to their biological activity?
A2: While both papers utilize 4-(Dimethylamino)benzimidamide as a starting material, they explore different substituents on the benzylidene ring of the final compounds. The research suggests that variations in these substituents directly influence the antimicrobial and anticancer activity. [, ] For example, compounds with a 4-hydroxybenzylidene or 4-methoxybenzylidene substituent showed significant anticancer activity against HeLa cell lines. [] This highlights the importance of Structure-Activity Relationship (SAR) studies in optimizing the biological activity of these pyrimidine derivatives. Further research is needed to fully elucidate the SAR and design even more potent and selective compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B1351664.png)

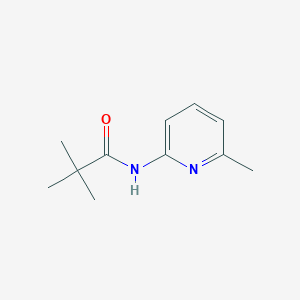
![[4-(1H-tetrazol-1-yl)phenoxy]acetic acid](/img/structure/B1351681.png)
